4-(Methylsulfonyl)benzaldehyde
CAS No.: 5398-77-6
Cat. No.: VC20865246
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5398-77-6 |
---|---|
Molecular Formula | C8H8O3S |
Molecular Weight | 184.21 g/mol |
IUPAC Name | 4-methylsulfonylbenzaldehyde |
Standard InChI | InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 |
Standard InChI Key | PSVPUHBSBYJSMQ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C=O |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C=O |
Introduction
Chemical Properties and Structure
4-(Methylsulfonyl)benzaldehyde possesses a distinct chemical structure that significantly influences its reactivity and applications. The compound contains a benzaldehyde core with a methylsulfonyl substituent at the para position.
Physical and Chemical Properties
The compound exhibits specific physical characteristics that are important for its handling and application in various research contexts.
Property | Value |
---|---|
Molecular Formula | C₈H₈O₃S |
Molecular Weight | 184.21 g/mol |
Appearance | White to off-white solid |
Melting Point | 155-161 °C |
Boiling Point | 378.3±34.0 °C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
Flash Point | 242.1±18.3 °C |
The compound features a benzaldehyde group with an aldehyde (-CHO) function at position 1 and a methylsulfonyl (-SO₂CH₃) group at position 4. The methylsulfonyl group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring .
Crystal Structure
The crystal structure of 4-(Methylsulfonyl)benzaldehyde reveals significant intermolecular C–H⋯O hydrogen bonds, which contribute to its stability and solid-state packing arrangement. These hydrogen-bonding interactions play a crucial role in determining the compound's physical properties and reactivity patterns.
Synthesis Methods
The synthesis of 4-(Methylsulfonyl)benzaldehyde can be accomplished through several methodologies, each with specific advantages depending on the scale and required purity.
Industrial Production Methods
For industrial-scale production, selective oxidation of 4-methylsulfonyltoluene is a commercially viable method. This process employs large-scale reactors and requires stringent control of reaction parameters to ensure high yield and purity. The industrial production typically involves oxidizing agents such as potassium permanganate or chromium trioxide under carefully controlled conditions.
Chemical Reactions
4-(Methylsulfonyl)benzaldehyde participates in various chemical reactions, making it a versatile building block in organic synthesis.
Types of Reactions
The compound undergoes several important reaction types:
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Oxidation Reactions: The aldehyde group can be oxidized to form 4-(methylsulfonyl)benzoic acid using oxidizing agents.
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Reduction Reactions: Reduction of the aldehyde group yields 4-(methylsulfonyl)benzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives.
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Aldol Condensations: The compound efficiently participates in aldol condensations, such as in the synthesis of chalcones, which are precursors for compounds with potential COX-2 inhibitory activity.
Reactivity in Multicomponent Reactions
The compound demonstrates significant versatility in one-pot synthesis reactions:
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Thiazolidin-4-ones Synthesis: Reacts with amines and mercaptoacetic acid to yield compounds with potential antiglioma activity.
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Chalcone Formation: Forms 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives via aldol condensation with 2-hydroxyacetophenone (reported yield of approximately 70%).
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1,4-Dihydropyridines (DHPs) Synthesis: Serves as a key aldehyde component in Hantzsch reactions to produce potential COX-2 inhibitors with yields ranging from 54% to 95%.
Applications in Scientific Research
4-(Methylsulfonyl)benzaldehyde has found numerous applications across various scientific disciplines, particularly in pharmaceutical development, agrochemical research, and material science.
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly:
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Cyclooxygenase-2 (COX-2) Inhibitors: The compound and its derivatives are incorporated into structures designed to selectively inhibit COX-2 enzymes, which are important targets for anti-inflammatory drugs.
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Antiglioma Agents: Derivatives synthesized from this compound have shown activity against glioblastoma cell lines, with reported ability to reduce glioblastoma cell viability by 22–86% at concentrations of 100 μM.
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Antibiotics Development: The compound has been reported as an intermediate in the synthesis of certain antibiotic compounds, including chloramphenicol derivatives.
Agrochemical Applications
In agrochemical research, 4-(Methylsulfonyl)benzaldehyde contributes to the development of:
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Herbicides: The compound's structure allows for modifications leading to effective herbicides. These herbicides are designed to target specific plant species while minimizing environmental impact.
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Pesticides: Derivatives incorporating the methylsulfonyl group often exhibit enhanced biological activity, making them useful in developing effective pest control agents.
Material Science Applications
The compound also finds applications in material science:
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Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, contributing to the development of high-performance materials for industrial applications.
Biological Activity
4-(Methylsulfonyl)benzaldehyde exhibits diverse biological activities that have been documented through various research studies.
Antimicrobial Activity
Studies have demonstrated the compound's antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its potency against different pathogens:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 32 |
Pseudomonas aeruginosa | 128 |
These values indicate moderate antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae.
Anti-inflammatory Activity
The compound and its derivatives have shown promising anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of 4-(Methylsulfonyl)benzaldehyde have been evaluated for their COX-2 inhibitory activity:
Compound | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
4-(Methylsulfonyl)benzaldehyde Derivative A | 0.15 | 132 |
4-(Methylsulfonyl)benzaldehyde Derivative B | 0.25 | 31 |
Indomethacin (reference) | 0.079 | - |
These findings suggest that certain derivatives exhibit high selectivity toward COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs.
Comparison with Structural Analogs
Understanding how 4-(Methylsulfonyl)benzaldehyde compares to structurally related compounds provides valuable insights into structure-activity relationships.
Structural and Functional Comparison
Compound | Electron Effect | Biological Activity | Reactivity |
---|---|---|---|
4-(Methylsulfonyl)benzaldehyde | Strongly electron-withdrawing | Enhanced antiglioma activity | High reactivity in aldol condensations |
4-(Methylthio)benzaldehyde | Moderately electron-donating | Lower biological activity | Reduced electrophilicity |
4-Hydroxybenzaldehyde | Electron-donating (resonance) | Antioxidant properties | Enhanced nucleophilicity at phenolic oxygen |
The sulfonyl group in 4-(Methylsulfonyl)benzaldehyde increases the aldehyde's electrophilicity, enabling efficient participation in various reactions. In contrast, electron-donating groups like -SCH3 or -OH reduce this reactivity pattern.
Key Observations
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Electronic Effects: The sulfonyl group significantly increases the aldehyde's electrophilicity, enhancing its participation in condensation reactions.
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Biological Activity: Derivatives of 4-(Methylsulfonyl)benzaldehyde typically exhibit superior antiglioma activity compared to 4-(methylthio)benzaldehyde analogs. This enhanced activity is attributed to the sulfonyl group's ability to improve hydrogen bonding and metabolic stability.
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Synthetic Utility: The compound demonstrates higher versatility in multicomponent reactions compared to its analogs with different substituents.
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